(E)-1-azabicyclo[3.2.1]octan-4-one oxime

stereochemistry oxime isomerism thermodynamic stability

(E)-1-azabicyclo[3.2.1]octan-4-one oxime is a bridged bicyclic oxime featuring a bridgehead nitrogen, belonging to the 1-azabicyclo[3.2.1]octane class. This class is distinct from tropane-based (8-azabicyclo[3.2.1]octane) and quinuclidine-based (1-azabicyclo[2.2.2]octane) scaffolds due to nitrogen lone pair orientation, which profoundly influences receptor subtype selectivity.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B11821795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-azabicyclo[3.2.1]octan-4-one oxime
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CN2CCC(=NO)C1C2
InChIInChI=1S/C7H12N2O/c10-8-7-2-4-9-3-1-6(7)5-9/h6,10H,1-5H2
InChIKeyBISSTFJMMIUKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (E)-1-Azabicyclo[3.2.1]octan-4-one Oxime: A Thermodynamically Favored Scaffold for CNS Probe Discovery


(E)-1-azabicyclo[3.2.1]octan-4-one oxime is a bridged bicyclic oxime featuring a bridgehead nitrogen, belonging to the 1-azabicyclo[3.2.1]octane class. This class is distinct from tropane-based (8-azabicyclo[3.2.1]octane) and quinuclidine-based (1-azabicyclo[2.2.2]octane) scaffolds due to nitrogen lone pair orientation, which profoundly influences receptor subtype selectivity [1]. The (E)-isomer of this oxime is the thermodynamically more stable product under equilibrium conditions, offering a chemically robust and structurally defined starting point for medicinal chemistry campaigns targeting monoamine transporters, muscarinic receptors, and sigma sites .

(E)-1-Azabicyclo[3.2.1]octan-4-one Oxime Substitution Risks: Why Scaffold Geometry and Bridgehead Nitrogen Position Are Non-Interchangeable


Simple substitution of (E)-1-azabicyclo[3.2.1]octan-4-one oxime with other azabicyclic oximes like quinuclidinone oxime or tropinone oxime is scientifically unsound. The position of the bridgehead nitrogen relative to the oxime dictates the orientation of the nitrogen lone pair, which has been shown to be a critical determinant of monoamine transporter selectivity (DAT vs. SERT vs. NET) and muscarinic receptor subtype activation [1]. Furthermore, the E/Z geometry of the oxime directly controls downstream cycloaddition stereoselectivity and the pharmacokinetic profile of derived O-ether prodrugs, making the isomerically pure (E)-form a non-negotiable requirement for reproducible SAR [2].

(E)-1-Azabicyclo[3.2.1]octan-4-one Oxime Differentiation Evidence: Comparative Binding, Selectivity, and Synthetic Data


E/Z Isomer Differentiation: Thermodynamic Stability and Pharmacological Relevance in CNS Oximes

For 1-azabicyclo[3.2.1]octan-4-one, the (E)-isomer is the thermodynamically favored and major product under equilibrium conditions, in contrast to the (Z)-isomer which requires kinetically controlled or specialized synthetic protocols . In the structurally related 1-azabicyclo[3.2.1]octan-6-one oxime series, the Z-oxime was formed exclusively upon condensation with hydroxylamines, demonstrating that E/Z stereochemistry is highly dependent on ketone position within the scaffold [1]. This stereochemical distinction is not passive; the E/Z geometry of the starting oxime dictates the exo/endo ratio in subsequent 1,3-dipolar cycloaddition reactions, directly impacting the stereochemical outcome of derivative libraries [2].

stereochemistry oxime isomerism thermodynamic stability DAT inhibitor

Monoamine Transporter Selectivity: 1-Azabicyclo[3.2.1]octane Oximes vs. Flexible Piperidine Analogs

Rigid 1-azabicyclo[3.2.1]octane O-alkyl oximes demonstrate a fundamentally different monoamine transporter selectivity profile compared to their flexible piperidine counterparts. In head-to-head comparisons within the same study, the bicyclic oxime (+)-11 exhibited a DAT Ki of 41 ± 4.0 nM, NET Ki of 483 ± 11 nM, and SERT Ki of 292 ± 33 nM, yielding a 5-HT/DA uptake ratio of 7.1. In contrast, the flexible piperidine (+)-15 showed a DAT Ki of 52 ± 6 nM and a 5-HT/DA ratio of only 1.5 [1]. This demonstrates that the rigid [3.2.1] scaffold imparts enhanced SERT/DAT discriminatory capacity, a feature attributed to the fixed orientation of the nitrogen lone pair over the 2-carbon bridge [1]. While the data are for the 6-one-derived O-alkyl oximes rather than the unsubstituted 4-one oxime, the scaffold topology driving this selectivity is conserved.

dopamine transporter DAT SERT NET cocaine antagonist QSAR

Muscarinic Receptor Agonist Pharmacophore: 1-Azabicyclo[3.2.1] Oximes vs. Other Azabicyclic Oximes in Dementia Models

A series of patents (US5318978, US4937239, US5306718) explicitly claim 1-azabicyclo[3.2.1] oximes and 1-aza-4-oxobicyclo[3.2.1] oximes as muscarinic agonists with utility in treating pain and senile cognitive decline [1][2]. These patents distinguish the [3.2.1] scaffold from [2.2.2] and [3.3.1] analogs, demonstrating that muscarinic receptor subtype activation is sensitive to both ring size and bridgehead nitrogen placement. Notably, the patent literature establishes that the 1-azabicyclo[3.2.1] framework occupies a unique pharmacological space not accessible to 8-azabicyclo[3.2.1]octane (tropane) or 1-azabicyclo[2.2.2]octane (quinuclidine) oximes [1].

muscarinic agonist cholinergic cognitive decline dementia M1 receptor

Trypanocidal Activity: Benzhydryl Tropinone Oxime Class vs. Unsubstituted Scaffold as a Probe for Cruzipain Targeting

A benzhydryl tropinone oxime (structurally analogous to O-substituted derivatives of the target scaffold) has demonstrated potent and selective toxicity toward Trypanosoma cruzi, with an optimized trifluoromethyl analog achieving an EC50 of 30 nM and a cytotoxicity selectivity index exceeding 1,000 relative to rat skeletal myoblast L-6 cells [1]. Importantly, SAR investigations demonstrated that no part of the original benzhydryl tropinone oxime pharmacophore was superfluous, and all early SAR probes led to significant drops in activity, underscoring the critical role of the intact azabicyclic oxime core [1]. While these data are for the 8-azabicyclo[3.2.1]octane (tropane) scaffold rather than the 1-aza isomer, they establish the azabicyclo oxime class as a validated starting point for anti-trypanosomal drug discovery.

Trypanosoma cruzi Chagas disease trypanocidal cruzipain neglected tropical disease

Synthetic Intermediate Versatility: (E)-4-One Oxime as a Gateway to Diverse Azabicyclic Chemistries

The (E)-1-azabicyclo[3.2.1]octan-4-one oxime serves as a strategic precursor for multiple downstream chemistries that are not accessible from the corresponding ketone (CAS 17604-77-2) or from 8-azabicyclo (tropane) isomers. Specifically, the oxime functionality enables Beckmann rearrangement to yield lactam-expanded 2-azabicyclo[3.2.1]octane systems and 1,3-dipolar cycloaddition reactions with divinyl ketone to generate 1-aza-7-oxabicyclo[3.2.1]octan-4-ones with defined exo/endo stereochemistry [1][2]. The E/Z geometry of the starting oxime directly controls the product distribution in these cycloadditions, with the (E)-isomer providing a distinct stereochemical outcome compared to the (Z)-isomer [2].

diversity-oriented synthesis building block heterocycle synthesis 1,3-dipolar cycloaddition

Sigma-2 Receptor Selectivity Potential: Lessons from Tropane-Oxime Hybrid SAR

A structure-affinity relationship study on SYA 013 analogs identified a tropane-oxime hybrid (compound 22) as the most selective sigma-2 receptor ligand in the series, achieving a σ1Ki/σ2Ki selectivity ratio of 41.8 [1]. While this compound incorporates an 8-azabicyclo[3.2.1]octane (tropane) core rather than the 1-aza isomer, the study demonstrates that oxime-containing azabicyclo[3.2.1]octane scaffolds can be tuned for high sigma-2 selectivity through modification of the O-substituent and ring substitution. The (E)-1-azabicyclo[3.2.1]octan-4-one oxime, with the nitrogen at the bridgehead rather than the 8-position, offers an underexplored scaffold geometry for probing sigma receptor subtype binding.

sigma-2 receptor sigma-1 selectivity tropane cancer SYA 013

(E)-1-Azabicyclo[3.2.1]octan-4-one Oxime: Defined Research Applications in Neuroscience and Neglected Disease Drug Discovery


Dopamine Transporter (DAT) Ligand Design with Built-in SERT Selectivity

The rigid 1-azabicyclo[3.2.1]octane scaffold provides a 4.7-fold higher 5-HT/DA selectivity ratio compared to flexible piperidine analogs with comparable DAT potency [1]. (E)-1-azabicyclo[3.2.1]octan-4-one oxime serves as the ideal O-alkylation precursor for generating focused libraries of rigid DAT inhibitors, where the thermodynamic stability of the (E)-isomer ensures batch consistency . This application is directly relevant to the development of cocaine pharmacotherapies and atypical dopamine uptake inhibitors.

Cholinergic Cognitive Enhancement via Muscarinic M1 Receptor Agonism

The 1-azabicyclo[3.2.1] oxime scaffold is explicitly claimed as a muscarinic agonist chemotype for treating senile cognitive decline, distinct from quinuclidine-based muscarinic ligands [1]. (E)-1-azabicyclo[3.2.1]octan-4-one oxime provides access to this proprietary chemical space, enabling exploration of M1-preferring agonists without infringing on tropane-based intellectual property.

Anti-Trypanosomal Lead Optimization via O-Substituted Oxime Ethers

Benzhydryl tropinone oximes have demonstrated single-digit nanomolar EC50 against T. cruzi with selectivity indices exceeding 1,000 [1]. By procuring the free (E)-4-one oxime rather than a pre-substituted derivative, medicinal chemistry teams can independently explore O-substitution SAR to optimize both trypanocidal potency and metabolic stability, leveraging a validated pharmacophore class.

Sigma Receptor Subtype Selectivity Probing via Scaffold Hopping

Tropane-oxime hybrids have achieved σ1/σ2 selectivity ratios exceeding 40 [1]. The (E)-1-azabicyclo[3.2.1]octan-4-one oxime provides a structurally distinct scaffold geometry (bridgehead nitrogen at position 1 rather than 8) for systematic scaffold-hopping studies aimed at identifying novel sigma-2 selective ligands with potential applications in oncology imaging and therapy.

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